molecular formula C8H5N3O2 B1346415 Pyrido[2,3-b]pyrazine-2-carboxylic Acid CAS No. 914637-60-8

Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Cat. No.: B1346415
CAS No.: 914637-60-8
M. Wt: 175.14 g/mol
InChI Key: MTLXFMCARORZEF-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS 914637-60-8) is a high-value heterocyclic building block in medicinal chemistry and materials science. This compound features a fused bicyclic structure that serves as a privileged scaffold in drug discovery. Recent research highlights its critical role in developing novel non-nucleoside inhibitors targeting viral polymerases. Specifically, derivatives based on the pyrido[2,3-b]pyrazine core have demonstrated potent, broad-spectrum antiviral activity against human cytomegalovirus (HCMV), herpes simplex virus (HSV-1, HSV-2), and Epstein-Barr virus (EBV), presenting a promising strategy for overcoming resistance to existing therapies . Beyond its pharmaceutical applications, this chemical scaffold is integral to advanced materials research. Synthesized pyrido[2,3-b]pyrazine derivatives exhibit remarkable nonlinear optical (NLO) properties, including high dipole moments, polarizability, and hyper-polarizabilities, making them excellent candidates for technological applications in photonics and electronics . The compound is also utilized in developing electrochemical DNA biosensors, which enable sensitive, specific, and label-free detection of DNA for applications in medical diagnostics, environmental monitoring, and food safety . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXFMCARORZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650365
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
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Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-60-8
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 2,3 B Pyrazine 2 Carboxylic Acid and Its Derivatives

Multi-component Reaction Approaches for Pyrido[2,3-b]pyrazine (B189457) Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyrido[2,3-b]pyrazine core in a single step. These reactions involve the combination of three or more starting materials, which react to form a product that contains significant portions of all initial reactants.

A prominent strategy for synthesizing substituted pyrido[2,3-b]pyrazine cores involves a three-component reaction utilizing an aromatic aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound, such as indane-1,3-dione. This reaction proceeds via a catalyzed cyclocondensation pathway, with p-Toluenesulfonic acid (p-TSA) being an effective catalyst. rsc.org

The reaction is typically performed by refluxing equimolar amounts of the three components in the presence of a catalytic quantity of p-TSA (e.g., 20 mol%). rsc.org The catalyst protonates a carbonyl group, activating it for nucleophilic attack and facilitating the cascade of condensation and cyclization reactions that ultimately form the fused heterocyclic system. This methodology has been successfully applied to synthesize a range of derivatives with good to excellent yields, generally between 82% and 89%. rsc.org

Below is a table summarizing the synthesis of various pyrido[2,3-b]pyrazine derivatives using this p-TSA catalyzed approach.

Reactant 1 (Aldehyde)Reactant 2Reactant 3CatalystYield (%)
4-Methoxybenzaldehyde2-AminopyrazineIndane-1,3-dionep-TSA (20 mol%)89
4-Chlorobenzaldehyde2-AminopyrazineIndane-1,3-dionep-TSA (20 mol%)85
4-Nitrobenzaldehyde2-AminopyrazineIndane-1,3-dionep-TSA (20 mol%)82
Benzaldehyde2-AminopyrazineIndane-1,3-dionep-TSA (20 mol%)84

The choice of solvent plays a critical role in the efficiency of the multi-component synthesis of the pyrido[2,3-b]pyrazine core. Studies have shown that the reaction yield is highly dependent on the polarity of the solvent used. A systematic optimization for the reaction between 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione demonstrated significant variations in product yield across different solvents. rsc.org

The reaction has been tested in a range of solvents including water, ethanol (B145695), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF). Among these, ethanol was identified as the optimal solvent, providing the highest yield of the desired product. rsc.org The use of ethanol as the reaction medium, combined with p-TSA catalysis, led to a remarkable 89% yield after 9 hours of reaction time. rsc.org In contrast, the reaction performed in the absence of a catalyst in ethanol yielded only 40%, highlighting the crucial role of acid catalysis in this transformation. rsc.org

The table below details the effect of different solvents on the reaction yield.

SolventCatalystTime (h)Yield (%)
H₂Op-TSA1260
Ethanolp-TSA989
DCMp-TSA1270
THFp-TSA1265
CH₃CNp-TSA1075
DMFp-TSA1072
EthanolNone1540

Functionalization and Carboxylic Acid Moiety Introduction

Once the core heterocyclic system is established, the introduction of the carboxylic acid group at the 2-position is a key functionalization step. This can be achieved through various synthetic transformations, most notably from a nitrile precursor.

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the hydrolysis of a nitrile (-CN) group. The precursor, 2-cyano-pyrido[2,3-b]pyrazine, can be synthesized via multi-step routes common in heterocyclic chemistry, often starting from appropriately substituted 2-amino-3-cyanopyridine (B104079) derivatives. nih.govsemanticscholar.org

The hydrolysis of the nitrile can be performed under basic conditions. This process, known as alkaline hydrolysis, typically involves heating the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521). The reaction proceeds through nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of an intermediate amide, which is subsequently hydrolyzed further to the carboxylate salt.

The reaction sequence is as follows:

Formation of the carboxylate salt and ammonia: R-CN + H₂O + OH⁻ → R-COO⁻ + NH₃

Acidification to yield the carboxylic acid: R-COO⁻ + H⁺ → R-COOH

To obtain the final Pyrido[2,3-b]pyrazine-2-carboxylic Acid, the resulting solution containing the carboxylate salt is acidified with a strong acid, such as hydrochloric acid, which protonates the carboxylate to yield the free carboxylic acid. The product can then be isolated by filtration or extraction. This base-mediated pathway is often advantageous as the reaction typically goes to completion.

The carboxylic acid group of this compound can be readily converted into ester derivatives, which are often useful as intermediates in further synthetic modifications or as final products themselves.

Esterification: The most common method for this transformation is Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Hydrolysis: Esters of this compound can be converted back to the parent carboxylic acid through hydrolysis. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The equilibrium nature of this reaction means that high yields may be difficult to achieve.

Base-Mediated Hydrolysis (Saponification): A more common and generally irreversible method is to heat the ester with a stoichiometric amount of a strong base, like sodium hydroxide. This reaction produces the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. This method is often preferred as it goes to completion.

Advanced Coupling Reactions for Pyrido[2,3-b]pyrazine Derivatization

The pyrido[2,3-b]pyrazine core can be further functionalized using advanced, metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents, enabling the synthesis of a diverse library of derivatives. A prerequisite for many of these reactions is the presence of a halogen atom on the heterocyclic core.

For instance, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be selectively halogenated. A deprotometalation-trapping reaction using a lithium-zinc combination followed by the addition of iodine can introduce an iodine atom at the 8-position, yielding 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with a 70% yield.

This halogenated intermediate serves as a versatile substrate for palladium-catalyzed coupling reactions. For example, it can undergo a Suzuki coupling with an arylboronic acid, such as 2-thienylboronic acid. In the presence of a palladium catalyst, the iodo-derivative couples with the boronic acid to form a new carbon-carbon bond, yielding 2,3-diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine in good yield (75%). Such coupling strategies are powerful tools for elaborating the core structure and accessing derivatives with tailored electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi Analogues)

Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of functionalized pyrido[2,3-b]pyrazines. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the heterocyclic core.

The Suzuki-Miyaura coupling is a prominent method for creating aryl-substituted pyrido[2,3-b]pyrazines. This reaction typically involves the coupling of a bromo-substituted pyrido[2,3-b]pyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, bromo-substituted pyrido[2,3-b]pyrazines can be synthesized through the condensation of aromatic 1,2-diamino and 1,2-diketone compounds. These bromo derivatives then serve as key intermediates for post-condensation modification via the Suzuki-Miyaura coupling, leading to the formation of various aryl-substituted pyrido[2,3-b]pyrazine derivatives. nih.gov High yields have been achieved by employing Pd(dppf)Cl2·CH2Cl2 as the catalyst and K2CO3 as the base in tetrahydrofuran (THF) at reflux temperatures. nih.gov

CatalystBaseSolventTemperatureOutcome
Pd(dppf)Cl2·CH2Cl2K2CO3THFRefluxHigh yield of aryl-substituted pyrido[2,3-b]pyrazines

The Stille coupling offers another avenue for the functionalization of the pyrido[2,3-b]pyrazine core, though it can present challenges. This reaction involves the coupling of an organotin reagent with a halo-substituted pyrazine (B50134) derivative. For example, attempts have been made to link a pyrazine to a dithiolene moiety using a Stille reaction between a chloroquinoxaline and a tri-n-butylstannyl-dithiolone, catalyzed by various Pd(0) species. However, these attempts were not always successful, highlighting the substrate-dependent nature of this reaction. In some cases, the addition of a Cu(I) co-catalyst has been shown to improve the efficiency of slow-cycling Pd-catalyzed Stille reactions.

While direct examples of Negishi coupling for the synthesis of pyrido[2,3-b]pyrazines are not extensively detailed in the provided context, the principles of this reaction are widely applied to similar heterocyclic systems. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C-C bonds. Its application to halo-pyrido[2,3-b]pyrazines with various organozinc reagents can be inferred as a viable synthetic route, given its broad utility in pyridine (B92270) chemistry. This method is known for its high functional group tolerance and mild reaction conditions.

Copper-Catalyzed C-N Bond Formation

Copper-catalyzed reactions are instrumental in the formation of carbon-nitrogen bonds, providing a key method for introducing nitrogen-containing substituents onto the pyrido[2,3-b]pyrazine scaffold.

A notable application is the N-arylation of halo-pyrido[2,3-b]pyrazines. For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully coupled with various azoles, such as pyrrole, indole, pyrazole, imidazole, and 1,2,4-triazole. mdpi.com This transformation is typically carried out using copper(I) oxide as the catalyst and cesium carbonate as the base in dimethylsulfoxide (DMSO) at elevated temperatures, resulting in the desired N-arylated products in moderate to good yields. mdpi.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, also plays a significant role in C-N bond formation for this class of compounds. This reaction has been employed for the amination of halo-pyrido[2,3-b]pyrazines. For instance, the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been reported. Furthermore, this methodology has been utilized in the synthesis of donor-acceptor-donor molecules based on the pyrido[2,3-b]pyrazine core.

Oxidative Coupling Reactions

While the broader class of pyrazine derivatives can be synthesized and functionalized through oxidative coupling reactions, specific examples detailing the direct formation of the pyrido[2,3-b]pyrazine ring system via this method are not extensively documented in the provided search context. However, the general principle of oxidative coupling, which involves the formation of a bond between two hydrocarbon fragments, often with the assistance of a metal catalyst and an oxidant, remains a potential synthetic strategy. For pyrazine synthesis in general, transition-metal-free oxidative coupling has been reported, for example, between a furazanopyrazine and carbazole. This suggests that similar strategies could potentially be developed for the construction or functionalization of the pyrido[2,3-b]pyrazine core.

Direct Substitution and Functional Group Interconversion on the Pyrido[2,3-b]pyrazine Core

Direct substitution reactions on the pyrido[2,3-b]pyrazine core provide a straightforward method for introducing a variety of functional groups. The reactivity of the ring system allows for nucleophilic substitution at certain positions. For instance, the 8-position of the 8-iodopyrido[2,3-b]pyrazine derivative has been shown to be susceptible to direct substitution by various nucleophiles. This allows for the introduction of alkylamino, benzylamino, hydrazine, and aryloxy groups. mdpi.com

Spectroscopic and Advanced Structural Elucidation of Pyrido 2,3 B Pyrazine 2 Carboxylic Acid and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in Pyrido[2,3-b]pyrazine-2-carboxylic Acid. The analysis of its FT-IR spectrum reveals distinct absorption bands that correspond to the specific vibrational modes of its constituent parts.

The most prominent features in the spectrum are associated with the carboxylic acid moiety. A broad absorption band, typically observed in the 2500–3300 cm⁻¹ range, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally found between 1700 cm⁻¹ and 1725 cm⁻¹. For instance, studies on pyrazine-2-carboxylic acid derivatives show strong C=O stretching absorptions around 1665-1678 cm⁻¹.

The aromatic C-H stretching vibrations of the pyrido[2,3-b]pyrazine (B189457) ring system typically appear above 3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the fused heterocyclic rings produce a series of characteristic bands in the 1400–1600 cm⁻¹ region. rsc.org The in-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, below 1400 cm⁻¹, providing a unique pattern for the specific substitution on the ring system. For example, various pyrido[2,3-b]pyrazine derivatives exhibit characteristic peaks in the 1333-1594 cm⁻¹ range corresponding to these ring vibrations. mdpi.com The structural characterization of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds is routinely ascertained using FT-IR spectroscopy. nih.govrsc.org

Table 1: Typical FT-IR Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500–3300Broad, Strong
Aromatic C-H Stretch3000–3100Medium to Weak
C=O Stretch (Carboxylic Acid)1700–1725Strong, Sharp
C=C and C=N Ring Stretching1400–1600Medium to Strong
In-plane O-H Bend1350–1450Medium
C-O Stretch1200–1300Strong
Out-of-plane O-H Bend900–950Broad, Medium
Out-of-plane C-H Bend750–900Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Theoretical and experimental studies on pyrazine (B50134) and its derivatives show characteristic Raman-active modes. researchgate.netrsc.org For instance, a prominent band corresponding to the pyrazine ring breathing vibration is typically observed near 1020 cm⁻¹. nih.gov Upon substitution and fusion with the pyridine (B92270) ring, these vibrational modes are expected to shift. The symmetric stretching vibrations of the C=C and C=N bonds within the pyrido[2,3-b]pyrazine core would result in strong Raman signals. Studies on pyrazine in aqueous solutions have identified bands characteristic of the unprotonated and protonated forms, which is relevant for the acidic nature of the target molecule. researchgate.net The vibrations associated with the carboxylic acid group, while visible, are generally weaker in Raman compared to the strong signals from the heterocyclic framework.

Table 2: Predicted FT-Raman Active Modes for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050–3100Medium
Ring Breathing (Symmetric)~1020Strong
Ring Stretching Modes1300–1600Strong to Medium
In-plane C-H Bending1000–1300Medium to Weak
Carboxylic C=O Stretch1650–1680Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing precise information about the connectivity and chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the protons on the heterocyclic rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the carboxylic acid group.

The spectrum would typically display three signals in the aromatic region, corresponding to the protons H-3, H-7, and H-8. The proton on the pyrazine ring (H-3) is expected to appear as a singlet at a downfield chemical shift, likely in the range of δ 9.0–9.5 ppm, due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. The protons on the pyridine ring (H-7 and H-8) would form an AX or AB system, appearing as doublets or doublets of doublets. For example, in related 2,3-disubstituted pyrido[2,3-b]pyrazines, the pyridine protons are observed in the δ 8.2–9.1 ppm range. mdpi.com The proton of the carboxylic acid group (–COOH) would appear as a broad singlet, typically far downfield (δ 10–13 ppm), although its visibility can be affected by the solvent and concentration. The structural characterization of various pyrido[2,3-b]pyrazine analogues consistently relies on ¹H NMR data. nih.govrsc.orgscilit.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-39.0 – 9.5Singlet (s)N/A
H-78.4 – 8.8Doublet of doublets (dd)~8.0, 1.5
H-88.8 – 9.2Doublet of doublets (dd)~4.5, 1.5
H-67.8 – 8.2Doublet of doublets (dd)~8.0, 4.5
-COOH10.0 – 13.0Broad Singlet (br s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum would show nine distinct signals, one for each unique carbon atom in the molecule.

The carbon of the carbonyl group (C=O) is the most deshielded, appearing significantly downfield, typically in the range of δ 165–175 ppm. The quaternary carbons of the fused ring system (C-2, C-4a, C-5a, C-9a) are expected to have varied chemical shifts based on their proximity to the nitrogen atoms. The carbon atom C-2, directly attached to the carboxylic acid group, would be found around δ 145-150 ppm. The remaining carbons of the pyridine and pyrazine rings would resonate in the aromatic region (δ 120–160 ppm). For instance, in 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196), the ring carbons appear between δ 116 and 158 ppm. mdpi.com Data for other pyrido[2,3-b]pyrazine derivatives show similar ranges for the carbon skeleton. rsc.orgmdpi.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 – 175
C-2145 – 150
C-3140 – 145
C-4a150 – 155
C-5a135 – 140
C-6125 – 130
C-7138 – 143
C-8155 – 160
C-9a150 – 155

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems like this compound. The spectrum arises from electronic transitions between molecular orbitals, typically from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.

The UV-Vis spectrum of this compound is expected to show two main types of absorption bands. montana.edu The high-energy, high-intensity bands, typically observed below 300 nm, are attributed to π→π* transitions within the aromatic pyrido[2,3-b]pyrazine system. researchgate.netnist.gov The lower-energy, lower-intensity bands, often appearing as a shoulder or a distinct peak at longer wavelengths (above 300 nm), correspond to the n→π* transitions. montana.edu These transitions involve the promotion of an electron from a non-bonding lone pair orbital on one of the nitrogen atoms to a π* anti-bonding orbital. The presence of the carboxylic acid group, a conjugating substituent, can cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted parent heterocycle. Studies on various pyrido[2,3-b]pyrazine derivatives show absorption maxima related to intramolecular charge transfer (ICT) transitions, which are characteristic of such donor-acceptor systems. nih.govrsc.org For pyrazine-2-carboxylic acid in an aqueous solution, a strong absorption is observed in the 200–370 nm range. researchgate.net

Table 5: Typical UV-Vis Absorption Data for Pyrido[2,3-b]pyrazine Systems

Electronic TransitionTypical Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π→π250 – 300High (>10,000)Methanol (B129727)/Ethanol (B145695)
n→π310 – 370Low (<1,000)Methanol/Ethanol
ICT360 – 485VariableVarious Solvents

X-ray Crystallography for Solid-State Structural Determination

The planarity of the pyrido[2,3-b]pyrazine ring system is a critical factor influencing its electronic properties and potential for π-π stacking interactions. The degree of planarity can be quantified by examining the dihedral angles between the constituent pyridine and pyrazine rings, as well as the torsion angles involving substituents.

In analogues of this compound, the core heterocyclic system generally exhibits a high degree of planarity. For instance, in the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is relatively planar, with the pyrazine and pyridine rings being inclined to each other by a mere 1.33 (7)°. However, the introduction of bulky substituents can induce deviations from planarity. In its 7-bromo derivative, this inclination increases to 8.78 (10)°, indicating a more buckled ring system.

For other related dicarboxylic acids, such as pyrazine-2,3-dicarboxylic acid, the dihedral angles between the carboxylic acid groups and the pyrazine ring are also informative. In one study, these angles were found to be 2.0 (2)° and 5.6 (2)°. researchgate.net In another polymorph, the dihedral angles were significantly different, with values of 22.7 (2)° and 50.0 (2)° in one molecule, and 9.7 (2)° and 79.1 (2)° in another, demonstrating the impact of the crystalline environment on molecular conformation. researchgate.net

CompoundRing System/SubstituentDihedral Angle (°)
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazinePyrazine vs. Pyridine Ring1.33 (7)
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazinePyrazine vs. Pyridine Ring8.78 (10)
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineThienyl Ring 1 vs. Pyridopyrazine6.16 (7)
Thienyl Ring 2 vs. Pyridopyrazine86.66 (8)
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineThienyl Ring 1 vs. Pyridopyrazine33.29 (11)
Thienyl Ring 2 vs. Pyridopyrazine19.84 (9)
Pyrazine-2,3-dicarboxylic acidCarboxylic Group 1 vs. Pyrazine Ring2.0 (2)
Carboxylic Group 2 vs. Pyrazine Ring5.6 (2)

The packing of molecules in a crystal is directed by a network of intermolecular interactions, which collectively determine the stability and physical properties of the solid. For this compound and its analogues, hydrogen bonding and π-π stacking are the predominant forces.

Furthermore, the planar aromatic nature of the pyridopyrazine system facilitates π-π stacking interactions. In methyl pyrido[2,3-b]pyrazine-3-carboxylate, two types of π-π interactions are observed: between the pyrazine rings of adjacent molecules, with a centroid-centroid distance of 3.6994 (5) Å, and between the pyrazine and pyridine rings of neighboring molecules, with a centroid-centroid distance of 3.6374 (5) Å. nih.gov These interactions are crucial for the stabilization of the crystal lattice.

The nature and geometry of these intermolecular interactions are critical for crystal engineering, as they can influence properties such as solubility, melting point, and solid-state fluorescence. The presence of both hydrogen bond donors/acceptors and an extended π-system in this compound suggests that its crystal structure is likely to be stabilized by a combination of these interactions.

CompoundInteraction TypeDescriptionDistance (Å)
Methyl pyrido[2,3-b]pyrazine-3-carboxylateHydrogen BondC—H⋯O-
Hydrogen BondC—H⋯N-
π-π StackingPyrazine-Pyrazine3.6994 (5)
Methyl pyrido[2,3-b]pyrazine-3-carboxylateπ-π StackingPyrazine-Pyridine3.6374 (5)

Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. rsc.org This approach is favored for its balance of computational cost and accuracy. DFT calculations are executed to determine spectroscopic and electronic properties of novel synthesized compounds, offering insights into non-covalent interactions, chemical reactivity, and stability. rsc.org For pyrido[2,3-b]pyrazine (B189457) systems, DFT computations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). rsc.orgnanoient.org

Optimization of Molecular Geometry and Conformational Analysis

The initial step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For a molecule like Pyrido[2,3-b]pyrazine-2-carboxylic acid, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Table 1: Illustrative Data from Molecular Geometry Optimization

ParameterDescriptionExpected Information for this compound
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Precise distances for C-C, C-N, C-H, C=O, and O-H bonds.
Bond Angles (°)The angle formed between three connected atoms.Angles defining the geometry of the fused rings and the carboxylic acid group.
Dihedral Angles (°)The angle between two intersecting planes, which describes the rotation around a bond.Torsional angles that determine the 3D conformation, especially of the COOH group.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to understand chemical reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions and may exhibit significant charge transfer characteristics. rsc.org For various pyrido[2,3-b]pyrazine derivatives, the HOMO-LUMO gap has been calculated to be in the range of 3.444 eV, indicating their potential for charge transfer. rsc.org Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Table 2: Key Parameters from FMO Analysis

ParameterSymbolDescriptionSignificance for this compound
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital.Indicates the molecule's electron-donating ability.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting ability.
Energy GapEgapThe energy difference between ELUMO and EHOMO.A key indicator of chemical reactivity, stability, and electronic excitation energy.

Global Reactivity Parameters (GRPs): Hardness and Softness Indices

Derived from the HOMO and LUMO energies, Global Reactivity Parameters (GRPs) provide quantitative measures of a molecule's reactivity and stability. rsc.org Key parameters include chemical hardness (η) and softness (S). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

The principles are defined as:

Hardness (η): Calculated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap.

Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

In studies of pyrido[2,3-b]pyrazine derivatives, it has been shown that compounds with a lower energy gap exhibit smaller hardness values and greater softness, correlating with higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These are sites prone to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms). These are sites susceptible to nucleophilic attack.

Green regions denote neutral or weakly interacting areas.

For related pyrazine (B50134) carboxylic acid derivatives, MEP analysis has been used to understand their reactivity and intermolecular interactions. nanoient.org For this compound, an MEP map would highlight the negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic group, and positive potential around the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis for Stability and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, where a higher E(2) value indicates a stronger interaction.

This analysis can reveal the stability of the molecule arising from these electronic interactions. For instance, NBO analysis of pyrido[2,3-b]pyrazine systems has been used to understand the intramolecular charge transfer and the stability imparted by electron delocalization within the fused ring system. rsc.org The findings often show that the ability of substituents to donate or withdraw electrons plays a significant role in the charge distribution on the atoms. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, and oscillator strengths, which relate to the intensity of these absorptions.

By applying TD-DFT, one can predict the electronic spectrum of this compound and understand the nature of its electronic transitions (e.g., n→π* or π→π*). This information is crucial for applications in materials science and photochemistry. Studies on related pyrazine derivatives have successfully used the TD-DFT approach to measure HOMO and LUMO energies and to characterize the charge transfer that occurs within the molecule upon electronic excitation. nanoient.org The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are important considerations for obtaining accurate results.

Nonadiabatic Molecular Dynamics Simulations in Photo-Oxidation Processesrsc.orgnih.govchemrxiv.org

Nonadiabatic molecular dynamics simulations are a critical tool for understanding the complex mechanisms of photo-oxidation processes involving pyrido[2,3-b]pyrazine systems. These simulations allow for the explicit study of the interplay between electronic and nuclear motion, which is essential in photochemical reactions where molecules transition between different electronic states. researchgate.net In the context of the photo-oxidation of small molecules like methanol (B129727), complexed with pyrido[2,3-b]pyrazine, these on-the-fly simulations provide insights into the mechanistic and photodynamic details of the reaction. rsc.orgnih.govchemrxiv.org

Research has shown that excited-state proton-coupled electron transfer (PCET) is a key step in the photo-oxidation of electron-rich systems with acidic hydrogen atoms. rsc.orgnih.govchemrxiv.org Ab initio quantum-chemical methods combined with nonadiabatic molecular dynamics have been employed to investigate the PCET mechanism in 1:1 complexes of pyrido[2,3-b]pyrazine with methanol. rsc.orgnih.govchemrxiv.orgchemrxiv.org These studies reveal that the process can be both ultrafast and efficient. rsc.orgnih.govchemrxiv.orgchemrxiv.org

Proton-Coupled Electron Transfer (PCET) Mechanismsrsc.orgnih.govchemrxiv.org

Proton-coupled electron transfer (PCET) is a fundamental process where both a proton and an electron are transferred, often in a concerted manner, which is crucial in many biological and chemical energy conversion processes. nih.govnih.gov In the photo-oxidation of methanol complexed with pyrido[2,3-b]pyrazine, the efficiency of PCET is highly dependent on the specific molecular arrangement. rsc.orgnih.govchemrxiv.org

Simulations have demonstrated that when an intramolecular hydrogen bond is formed with one of the β-positioned nitrogen atoms of the pyrido[2,3-b]pyrazine, the PCET process is highly efficient and occurs on an ultrafast timescale. rsc.orgnih.govchemrxiv.org Conversely, if the hydrogen bond is formed with an isolated nitrogen site, the reactivity is significantly lower. nih.govchemrxiv.orgchemrxiv.org This difference in reactivity highlights the critical role of the specific hydrogen bonding configuration in facilitating the PCET mechanism.

The table below summarizes the key findings regarding the efficiency of the PCET process based on the hydrogen bond location in pyrido[2,3-b]pyrazine-methanol complexes.

Hydrogen Bond LocationPCET EfficiencyReactivity
β-positioned nitrogen atomHighUltrafast
Isolated nitrogen siteLowSignificantly lower

Excited-State Photodynamics and Charge-Transfer Statesrsc.orgnih.govchemrxiv.org

The photodynamics of the excited state and the nature of the charge-transfer states are intrinsically linked to the efficiency of the photo-oxidation process. The lower reactivity of complexes with hydrogen bonds at an isolated nitrogen site is attributed to the stabilization of the reactive ππ* charge-transfer electronic state in the case of β-positioned nitrogen hydrogen bonding. rsc.orgnih.govchemrxiv.org

The following table outlines the relationship between the charge-transfer state and reactivity in the photo-oxidation of methanol by pyrido[2,3-b]pyrazine.

Complex ConfigurationReactive StateStabilizationOutcome
H-bond at β-positioned nitrogenππ* charge-transferStabilizedHigh reactivity, efficient PCET
H-bond at isolated nitrogen-Not stabilizedLow reactivity

Coordination Chemistry and Ligand Design Involving Pyrido 2,3 B Pyrazine 2 Carboxylic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands similar to Pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, new complexes of Cu(II), Zn(II), and Ni(II) with pyrazine-2-carboxylic acid have been successfully synthesized. bohrium.com Similarly, the reaction of pyrido[2,3-b]pyrazine-derived ligands with rhenium carbonyl precursors yields well-defined complexes. researchgate.net

The general synthetic route can be summarized as follows:

Step 1: Dissolution of this compound in a solvent, often an alcohol like ethanol (B145695) or methanol (B129727).

Step 2: Addition of a metal salt (e.g., chlorides, nitrates, or sulfates) to the ligand solution.

Step 3: The reaction mixture is often heated under reflux to facilitate complex formation.

Step 4: Upon cooling, the resulting metal complex precipitates and can be isolated by filtration, washed, and dried.

Characterization of these newly formed complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Spectroscopy (FT-IR, UV-Vis, NMR): Provides insights into the ligand's coordination mode and the electronic environment of the metal center. bohrium.comresearchgate.net

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. bohrium.com

Ligand-Metal Interaction Studies

The interaction between this compound and a metal ion is governed by the ligand's electronic and structural features, specifically the arrangement of its nitrogen atoms and the presence of the carboxylic acid group.

Role of Nitrogen Atoms in Coordination

The Pyrido[2,3-b]pyrazine (B189457) core contains three nitrogen atoms, each a potential coordination site. The specific nitrogen atoms that bind to the metal are determined by stereochemical factors, with the formation of stable five- or six-membered chelate rings being a primary driving force. In related ligands like pyrazine-2-carboxylic acid, coordination typically occurs through one of the heterocyclic ring nitrogen atoms. researchgate.netsnu.edu.in

For this compound, two primary N-coordination scenarios are plausible:

Pyridine (B92270) Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the metal.

Pyrazine (B50134) Nitrogens: One or both nitrogen atoms of the pyrazine ring can be involved in bonding. Studies on some 2,3-diarylpyrido[2,3-b]pyrazines have shown that both pyrazine nitrogen atoms can coordinate to a single metal center. researchgate.net

The most probable coordination mode involves a combination of a nitrogen atom and the carboxylic acid group to form a stable chelate ring.

Influence of Carboxylic Acid Moiety on Coordination Modes

The carboxylic acid group at the 2-position plays a pivotal role in defining the coordination chemistry of the ligand. Upon deprotonation, the resulting carboxylate group becomes an excellent donor. Research on analogous pyridine and pyrazine carboxylic acids consistently shows that the ligand acts in a bidentate fashion, coordinating through a heterocyclic nitrogen atom and a carboxylate oxygen atom. researchgate.netsnu.edu.innih.gov This N,O-bidentate chelation results in the formation of a highly stable five-membered ring, which is a thermodynamically favorable arrangement.

This coordination behavior is expected to dominate for this compound, leading to structures where the metal ion is chelated by the N1 (pyrazine) and the adjacent carboxylate group. This mode of interaction is a recurring motif in the coordination chemistry of α-N-heterocyclic carboxylic acids.

Spectroscopic Analysis of Coordinated Complexes

Spectroscopic methods are indispensable for elucidating the structure of metal complexes in the absence of single-crystal X-ray data.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the carboxylic acid group.

The spectrum of the free ligand will show a characteristic C=O stretching vibration (ν(C=O)) for the carboxylic acid, typically around 1700-1725 cm⁻¹.

Upon deprotonation and coordination to a metal ion, this band disappears and is replaced by two new bands: the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group, usually found in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively.

The separation between these two frequencies (Δν = ν_as - ν_s) can provide clues about the carboxylate coordination mode (monodentate, bidentate chelation, or bridging).

Shifts in the C=N and C=C stretching vibrations of the pyridopyrazine ring upon complexation also confirm the involvement of the ring nitrogen atoms in coordination. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Upon complexation, the signals corresponding to the protons and carbons near the coordination sites (i.e., the pyridine and pyrazine rings) will experience shifts compared to the free ligand, indicating a change in their electronic environment. nih.govbendola.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to intra-ligand (π→π*) transitions and, for transition metals, ligand-to-metal charge transfer (LMCT) or d-d transitions, which define the color and electronic properties of the complex.

Below is an interactive table summarizing typical IR spectral data for a coordinated carboxylate group.

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
Asymmetric stretch (ν_as(COO⁻))1550 - 1650Indicates the formation of a metal-carboxylate bond.
Symmetric stretch (ν_s(COO⁻))1380 - 1450Also indicative of metal-carboxylate bond formation.
C=N/C=C Ring Vibrations1400 - 1600Shifts upon complexation confirm coordination through ring nitrogen atoms. nih.gov

Supramolecular Structures of Metal-Pyrido[2,3-b]pyrazine Complexes

Key interactions that drive the formation of supramolecular structures include:

Hydrogen Bonding: If coordinated water molecules or other protic species are present, they can form extensive hydrogen bond networks with the carboxylate oxygen atoms or uncoordinated nitrogen atoms of the ligand, linking the complex units into 1D chains, 2D sheets, or 3D frameworks. mdpi.com

π-π Stacking: The electron-deficient aromatic rings of the pyridopyrazine ligands can stack with one another. These interactions, though weak, are cumulative and can play a significant role in stabilizing the crystal lattice.

The combination of strong metal-ligand coordination bonds and weaker intermolecular forces allows for the rational design of complex materials with specific topologies and potential applications in areas such as catalysis, gas storage, and molecular sensing. The study of lead coordination polymers with pyrazine-2,3-dicarboxylic acid, for example, reveals the formation of 1D and 2D polymers directed by these types of interactions. researchgate.netfigshare.com

Applications of Pyrido 2,3 B Pyrazine 2 Carboxylic Acid and Its Derivatives in Materials Science and Non Medicinal Technologies

Development of Nonlinear Optical (NLO) Materials

Derivatives of pyrido[2,3-b]pyrazine (B189457) have emerged as promising candidates for nonlinear optical (NLO) materials, which are crucial for technologies like optical switching, data storage, and frequency conversion. The NLO response of a material is dictated by its molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). The inherent electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes it an excellent acceptor core.

Recent research has focused on synthesizing novel pyrido[2,3-b]pyrazine-based heterocyclic compounds and evaluating their NLO properties through both experimental and computational methods, such as Density Functional Theory (DFT). nih.govrsc.org Studies have shown that these compounds can exhibit significant NLO responses. For instance, a series of derivatives synthesized through a multicomponent reaction demonstrated remarkable NLO characteristics. nih.gov The NLO properties are quantified by parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities. rsc.org

One particular study found that a compound in the series, designated as compound 7 , exhibited a high NLO response, attributed to its smaller energy gap (Egap) and higher absorption wavelength. rsc.org The significant NLO response in these materials underscores their potential for use in advanced photonic and optoelectronic devices. nih.gov

PropertyCompound 7 Value (esu)
Average Polarizability ⟨α⟩3.90 × 10⁻²³
First Hyperpolarizability βtot15.6 × 10⁻³⁰
Second Hyperpolarizability ⟨γ⟩6.63 × 10⁻³⁵

Table 1: Calculated NLO properties for a notable pyrido[2,3-b]pyrazine derivative (Compound 7), demonstrating its high NLO response. rsc.org

Advanced Organic Materials and Organic Semiconductors

The unique electronic structure of the pyrido[2,3-b]pyrazine core makes it a valuable component in the design of advanced organic materials, particularly for organic electronics. Its strong electron-accepting character allows it to be used as the central block in donor-acceptor-donor (D-A-D) type molecules. rsc.org This molecular architecture is fundamental for creating materials with tunable optoelectronic properties, suitable for applications like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.orgrsc.org

By synthetically modifying the donor groups attached to the pyrido[2,3-b]pyrazine acceptor, researchers can precisely tune the material's properties, including its absorption and emission wavelengths. This has led to the development of a family of compounds that exhibit emissions spanning the entire visible spectrum, from blue to red. rsc.orgrsc.org These D-A-D molecules possess a significant intramolecular charge transfer (ICT) character, which is key to their function. rsc.org

The performance of these materials as organic semiconductors is evaluated by their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and the resulting electronic band gap. Research has shown that pyrido[2,3-b]pyrazine derivatives can be designed to have low band gaps and energy levels comparable to existing ambipolar materials, making them suitable for use in organic electronic devices. Some of these materials also exhibit aggregation-induced emission (AIE), a desirable property for solid-state lighting and display applications. rsc.org

Derivative TypeICT Transition (nm)Emission Range (nm)Band Gap (eV)HOMO (eV)LUMO (eV)
D-A-D Molecules412–485486–6241.67–2.36-5.34 to -5.97-3.61 to -3.70

Table 2: Optoelectronic properties of a series of D-A-D type molecules based on a pyrido[2,3-b]pyrazine acceptor, showing their tunable characteristics for organic electronics. rsc.org

Polymeric Systems and Oligomer Incorporation

While the direct incorporation of Pyrido[2,3-b]pyrazine-2-carboxylic Acid into covalently bonded organic polymers is not extensively documented, its derivatives serve as highly effective ligands for the construction of coordination polymers. These materials, also known as metal-organic frameworks (MOFs), are a class of polymeric systems formed by the self-assembly of metal ions and organic linkers.

The nitrogen atoms within the pyrido[2,3-b]pyrazine ring are excellent coordination sites for metal ions. Research has demonstrated the synthesis of coordination compounds and complexes with various transition metals, including Rhenium(I), Manganese(II), Iron(III), Cobalt(II), and Nickel(II). researchgate.netmdpi.com In these structures, the pyrido[2,3-b]pyrazine derivative acts as a bidentate ligand, binding to the metal center through two of its nitrogen atoms, typically the azomethine nitrogen and a nitrogen atom from the pyrazine (B50134) ring. mdpi.com

For example, a series of Rhenium(I) complexes with the general formula fac-{ReBr(CO)₃(L)}, where L is a pyrido[2,3-b]pyrazine-derived ligand, have been successfully synthesized and characterized. researchgate.net The formation of these coordination complexes highlights the potential of pyrido[2,3-b]pyrazine derivatives to act as versatile building blocks in supramolecular chemistry and the development of functional polymeric materials with applications in catalysis, gas storage, and sensing.

Corrosion Inhibition Mechanisms and Studies

Derivatives of pyrido[2,3-b]pyrazine have been identified as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments such as hydrochloric acid (HCl). Their efficacy stems from the presence of multiple adsorption centers, including nitrogen atoms, oxygen atoms (in carboxylic acid or other functional groups), and the π-electrons of the heterocyclic ring system. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. nih.gov For example, a novel synthesized pyrido[2,3-b]pyrazine derivative (P1) reached a maximum inhibition efficiency of 93% at a concentration of 10⁻³ M for mild steel in 1 M HCl. The protective mechanism involves the inhibitor molecule blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, classifying it as a mixed-type inhibitor.

Inhibitor Concentration (M)Inhibition Efficiency (%)
10⁻⁶72
10⁻⁵82
10⁻⁴89
10⁻³93

Table 3: Corrosion inhibition efficiency of a pyrido[2,3-b]pyrazine derivative (P1) on mild steel in 1 M HCl solution at different concentrations, as determined by weight loss measurements.

Adsorption Isotherm Analysis (e.g., Langmuir Isotherm)

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are studied. For pyrido[2,3-b]pyrazine derivatives, the adsorption process has been found to be well-described by the Langmuir adsorption isotherm. researchgate.net The Langmuir model assumes that the inhibitor molecules form a monolayer on the metal surface and that there are a fixed number of adsorption sites, with each site holding one adsorbate molecule. The fit of the experimental data to this model indicates that the adsorption is characterized by a strong interaction between the inhibitor and the steel surface, involving both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer).

Electrochemical Characterization in Corrosion Studies

Electrochemical techniques are essential for elucidating the mechanism of corrosion inhibition. The most common methods used in these studies are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies reveal that pyrido[2,3-b]pyrazine derivatives act as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions of the corrosion process without significantly altering the mechanism of hydrogen evolution. The presence of the inhibitor shifts the corrosion potential (Ecorr) slightly and reduces the corrosion current density (icorr) substantially.

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the protective film formed by the inhibitor. In the presence of pyrido[2,3-b]pyrazine derivatives, the charge transfer resistance (Rct) at the metal-solution interface increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion rate due to the formation of a protective barrier, while the decrease in Cdl is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. These findings from EIS studies corroborate the formation of a stable, protective film on the metal surface. nih.gov

Emerging Research Directions and Future Perspectives in Pyrido 2,3 B Pyrazine 2 Carboxylic Acid Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of the pyrido[2,3-b]pyrazine (B189457) core. Modern organic synthesis is moving beyond traditional, multi-step processes towards more streamlined and atom-economical approaches.

One promising strategy is the use of multicomponent reactions , which allow for the construction of complex molecular architectures in a single step from three or more starting materials. Recent research has demonstrated the successful synthesis of pyrido[2,3-b]pyrazine derivatives through a one-pot reaction involving an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.gov This method has proven effective, achieving high yields of 82-89% after optimizing reaction conditions. nih.gov

Beyond building the core structure, advanced functionalization techniques are being explored to fine-tune the molecule's properties. Deprotometalation-trapping reactions using lithium-zinc combinations have been successfully employed to halogenate the pyrido[2,3-b]pyrazine ring. mdpi.comnih.gov This allows for the introduction of iodine or bromine atoms at specific positions, which can then serve as handles for subsequent palladium-catalyzed cross-coupling reactions, enabling the attachment of various aryl groups. mdpi.comnih.gov Another key synthetic approach involves Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling method used to attach diverse amine donors to the core structure, which is crucial for creating materials with specific electronic properties. nih.gov

These modern synthetic methodologies offer significant advantages over classical approaches by improving efficiency, reducing waste, and providing precise control over the final molecular structure, thereby accelerating the discovery of new materials based on Pyrido[2,3-b]pyrazine-2-carboxylic acid.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry has become an indispensable tool in the field of materials science, enabling researchers to predict the properties of novel compounds before their synthesis. This predictive power significantly reduces the time and resources required for experimental work. For derivatives of this compound, computational modeling is crucial for designing materials with tailored electronic and optical characteristics.

Density Functional Theory (DFT) is a cornerstone of this computational approach. Researchers utilize DFT calculations to investigate a wide range of molecular properties. For instance, DFT at the B3LYP/6-31G(d,p) level of theory has been used to obtain the spectroscopic and electronic properties of newly synthesized pyrido[2,3-b]pyrazine compounds. nih.govrsc.org These calculations provide deep insights into the molecule's Frontier Molecular Orbitals (HOMO and LUMO), UV-visible absorption spectra, and vibrational modes. nih.govrsc.org

A key application of this modeling is the prediction of Nonlinear Optical (NLO) properties. nih.govrsc.org By calculating parameters such as dipole moment (μ), average polarizability (⟨α⟩), and first and second hyperpolarizabilities (β and γ), scientists can identify candidate molecules for use in advanced optical technologies. rsc.org For example, computational studies have shown that certain derivatives exhibit a high NLO response, indicating their potential for technological applications. nih.govrsc.org

Furthermore, Time-Dependent DFT (TDDFT) is employed to understand the excited-state properties of these molecules, which is vital for designing emissive materials for applications like organic light-emitting diodes (OLEDs). nih.gov TDDFT helps in calculating the energy gap between the lowest singlet and triplet excited states (ΔEST), a critical parameter for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov

Summary of Computational Modeling Techniques and Predicted Properties
Computational MethodPredicted PropertiesRelevance in Material Design
Density Functional Theory (DFT)Electronic structure, Frontier Molecular Orbitals (FMOs), Spectroscopic dataUnderstanding fundamental electronic behavior and stability
DFT/B3LYPNonlinear Optical (NLO) properties (α, β, γ), Dipole momentScreening for materials in photonics and display technology
Time-Dependent DFT (TDDFT)UV-visible absorption spectra, Singlet-Triplet energy gap (ΔEST)Designing molecules for emissive applications (e.g., OLEDs, AIE)

Innovative Non-Medicinal Applications in Niche Technologies

The unique electronic and structural features of the pyrido[2,3-b]pyrazine scaffold have led to its exploration in several innovative, non-medicinal technological fields. The ability to act as a potent electron acceptor makes this heterocyclic system a valuable building block for advanced functional materials. nih.gov

Organic Electronics and Emissive Materials: A significant area of application is in organic electronics. Derivatives have been designed as donor-acceptor-donor (D-A-D) type molecules, where the pyrido[2,3-b]pyrazine core serves as the electron-accepting unit. nih.gov By attaching various electron-donating amine groups, researchers can fine-tune the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov This allows for the creation of materials that emit light across a broad spectrum, from blue to red, in both solution and solid states. nih.gov Such compounds are promising candidates for use in electroluminescent devices and may possess properties like Aggregation-Induced Emission (AIE), where they become more emissive in the aggregated or solid state. nih.gov

Nonlinear Optical (NLO) Materials: Certain pyrido[2,3-b]pyrazine-based compounds have shown significant NLO responses. nih.govrsc.org Materials with high hyperpolarizability values are sought after for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational studies have confirmed that these heterocyclic systems have remarkable potential for NLO technological applications. nih.govrsc.org

Sensing Technologies: The pyrido[2,3-b]pyrazine framework has also been incorporated into sensors. Derivatives have been utilized for the electrochemical sensing of DNA, demonstrating high sensitivity and the ability to detect very low concentrations. nih.gov This application leverages the interaction between the compound and DNA molecules. Additionally, a related derivative, 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine, has been identified as a colorimetric ion sensor, changing color in the presence of specific ions. researchgate.net

Summary of Non-Medicinal Applications
Application AreaFunction of Pyrido[2,3-b]pyrazine CoreSpecific Technology
Organic ElectronicsElectron-acceptor in D-A-D moleculesEmissive materials for electroluminescent devices (e.g., OLEDs)
PhotonicsProvides high nonlinear optical (NLO) responseMaterials for optical switching and data processing
SensingElectrochemical interaction with biomoleculesElectrochemical DNA biosensors
SensingActs as a ligand for ion detectionColorimetric ion sensors

Interdisciplinary Approaches in Material and Supramolecular Chemistry

The advancement of this compound research is a testament to the power of interdisciplinary collaboration, blending organic synthesis, computational modeling, and materials science. A particularly fascinating frontier is its application in supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular self-assembly.

The structure of this compound is inherently suited for forming predictable supramolecular structures. It contains both a carboxylic acid group (a hydrogen bond donor) and nitrogen atoms within the aromatic rings (hydrogen bond acceptors). This arrangement is ideal for the formation of robust and directional hydrogen bonds, such as the well-studied (carboxyl)O-H•••N(pyridine) supramolecular synthon. These non-covalent interactions can guide the molecules to self-assemble into ordered, higher-dimensional structures like tapes, sheets, or three-dimensional networks, which is a foundational principle of crystal engineering.

Furthermore, the pyrido[2,3-b]pyrazine ligand can coordinate with metal ions, bridging the gap between organic and inorganic chemistry. Researchers have synthesized Rhenium(I) complexes with pyrido[2,3-b]pyrazine-derived ligands. researchgate.net This coordination chemistry opens up possibilities for creating novel organometallic materials where the metal center can introduce new photophysical, catalytic, or magnetic properties. The combination of the organic ligand's electronic characteristics with the properties of the metal ion allows for the design of functional molecular materials for sensing and photocatalysis. researchgate.net

This interdisciplinary approach—where synthetic chemists create the molecules, computational scientists model their interactions, and materials scientists characterize their bulk properties—is essential. It creates a synergistic cycle where computational predictions guide synthetic efforts, and the properties of the resulting materials provide feedback for refining theoretical models. This holistic strategy is crucial for the rational design of new functional materials based on the this compound scaffold.

Q & A

Q. What are the most effective synthetic routes for pyrido[2,3-b]pyrazine derivatives, and how can regioselectivity be controlled?

The cyclocondensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines is a common method. Regioselectivity is influenced by catalysts like ammonium bifluoride (0.5 mol% loading), which directs the formation of 3-substituted pyrido[2,3-b]pyrazines via hydrogen bonding and stabilization of intermediates. Solvent systems (e.g., methanol-water at room temperature) and substituent positioning (e.g., 2,3-diaminopyridine) further enhance selectivity .

Q. Which characterization techniques are critical for confirming the structure of pyrido[2,3-b]pyrazine derivatives?

Key techniques include:

  • Cyclic voltammetry for assessing electrochemical DNA sensing properties .
  • HOMO-LUMO analysis via DFT calculations to evaluate charge transfer capabilities (e.g., band gaps ranging from 0.07–0.23 eV) .
  • Spectral data (IR, NMR) and elemental analysis for structural validation, as demonstrated in the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives .

Q. How are pyrido[2,3-b]pyrazine derivatives initially screened for biological activity?

Derivatives are tested for target-specific inhibition. For example:

  • Urease inhibition : Compounds are evaluated at varying concentrations (IC50 values: 4.12–11.91 mM) using thiourea as a reference. Substituents like methoxy groups enhance activity by modulating charge transfer .
  • Anticancer activity : Derivatives are docked against targets like BRAFV600E kinase to assess binding affinity .

Q. What electrochemical properties make pyrido[2,3-b]pyrazine derivatives suitable for sensing applications?

Their redox-active nature and low band gaps (e.g., 0.11–0.23 eV) enable efficient electron transfer. For instance, compound 7 exhibits a band gap of 1.98 eV due to methoxy substituents, enhancing DNA interaction .

Q. How do catalytic systems improve the sustainability of pyrido[2,3-b]pyrazine synthesis?

Green methods include aqueous-phase reactions with Brønsted acid hydrotropes (e.g., p-dodecylbenzenesulfonic acid), reducing organic solvent use. Ammonium bifluoride enables room-temperature synthesis with >90% yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor kinetic vs. thermodynamic products in multicomponent syntheses?

Solvent choice and temperature critically influence product distribution. For example, DMF at reflux favors pyrido[2,3-b]indole formation via intermediate conversion (Figure 2 in ). Prolonged reaction times shift equilibria toward thermodynamically stable products .

Q. What computational strategies elucidate the electronic properties of pyrido[2,3-b]pyrazine-based materials?

DFT studies reveal:

  • HOMO localization on donor moieties (e.g., dihydrophenazasiline) and LUMO on the pyrido[2,3-b]pyrazine core, critical for TADF in OLEDs (ΔEST: 0.07–0.23 eV) .
  • Substituent effects (e.g., methoxy groups reduce band gaps by 0.5 eV) .

Q. How should researchers address discrepancies in biological activity data (e.g., IC50 variations)?

Analyze substituent electronic and steric effects. For example, compound 5 (IC50 = 4.12 mM) has a chlorine atom enhancing urease binding, while compound 7’s methoxy group reduces activity (IC50 = 11.91 mM) due to steric hindrance .

Q. What design principles guide the development of pyrido[2,3-b]pyrazine-based TADF emitters?

Emitters require a twisted D-A architecture to minimize ΔEST. For example, dihydrophenazasiline donors paired with pyrido[2,3-b]pyrazine acceptors achieve 9% external quantum efficiency in OLEDs via delayed fluorescence .

Q. How do molecular dynamics (MD) simulations enhance understanding of pyrido[2,3-b]pyrazine interactions in biological systems?

MD simulations predict binding stability and conformational changes. For example, pyrazine-2-carboxylic acid derivatives show stable hydrogen bonding with BRAFV600E’s active site over 100 ns trajectories .

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